
Ingenol
Übersicht
Beschreibung
Ingenol is a naturally occurring diterpenoid compound found in the sap of the plant Euphorbia peplus. It is known for its unique structure and significant biological activities, including anticancer and anti-HIV properties . This compound is the flagstone member of the ingenane diterpenes, characterized by a highly oxygenated bicyclo[4.4.1]undecane ring system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of ingenol is a complex process due to its intricate structure. One notable synthetic route involves a 14-step synthesis from (+)-3-carene . This synthesis includes key steps such as the de Mayo reaction, Wagner-Meerwein rearrangement, and ring-closing metathesis . The process requires precise control of reaction conditions to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and low natural abundance. Current methods focus on optimizing synthetic routes to increase yield and efficiency. The development of scalable synthetic methodologies is crucial for the commercial production of this compound and its derivatives .
Analyse Chemischer Reaktionen
Ingenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu verschiedenen oxygenierten Derivaten oxidiert werden. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Die Reduktion von this compound kann zur Bildung weniger oxygenierter Derivate führen. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Epoxiden und Ketonen führen, während Reduktion zu Alkoholen und Alkanen führen kann.
Wissenschaftliche Forschungsanwendungen
Treatment of Actinic Keratosis
Ingenol mebutate gel is prominently used for treating actinic keratosis, a precancerous skin condition caused by sun exposure. Clinical trials have demonstrated its efficacy:
- Efficacy Rates : In Phase III trials, complete clearance rates ranged from 28% to 47% depending on the concentration and application site (0.015% for face/scalp and 0.05% for trunk/extremities) after just 2 or 3 days of treatment .
- Long-term Effects : Follow-up studies indicate sustained clearance rates up to 57% after one year .
Treatment of Superficial Basal Cell Carcinoma
Recent studies have also explored this compound mebutate's effectiveness against superficial basal cell carcinoma:
- Clinical Trials : A Phase IIa study reported histological clearance rates of up to 71% with a regimen involving two applications of 0.05% gel .
- Safety Profile : While generally well-tolerated, some patients experienced local skin reactions such as erythema and vesicle formation .
Case Study Overview
Several case studies illustrate the real-world application of this compound mebutate in treating skin cancers:
- Case Study 1 : A patient with superficial basal cell carcinoma was treated with this compound mebutate gel for two consecutive days, achieving successful clearance with minimal adverse effects noted .
- Case Study 2 : In another instance, a patient with multiple actinic keratoses on the scalp achieved complete clearance after treatment with this compound mebutate gel over three days, showcasing its rapid efficacy .
Safety and Adverse Effects
Despite its efficacy, safety concerns have been raised regarding this compound mebutate:
- Increased Skin Tumors : Recent studies indicate an increased incidence of skin tumors associated with this compound mebutate compared to other treatments like imiquimod cream. Ongoing safety reviews are assessing these findings further .
- Common Side Effects : Local skin reactions are common but generally resolve within weeks .
Wirkmechanismus
Ingenol exerts its effects through multiple mechanisms:
Protein Kinase C Activation: this compound activates protein kinase C, leading to the modulation of various signaling pathways, including Ras/Raf/MAPK and p38 activation.
Induction of Apoptosis: this compound induces apoptosis in cancer cells through disruption of the plasma membrane and mitochondrial swelling.
Neutrophil-Mediated Cytotoxicity: this compound stimulates neutrophil-mediated antibody-dependent cellular cytotoxicity, which helps eliminate residual tumor cells.
Vergleich Mit ähnlichen Verbindungen
Ingenol ist unter den Diterpenoiden einzigartig aufgrund seiner hochgradig oxygenierten Struktur und seiner trans-Intrabridgehead-Stereochemie . Zu ähnlichen Verbindungen gehören:
Die einzigartige Struktur und die biologischen Aktivitäten von this compound machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und therapeutische Anwendungen.
Biologische Aktivität
Ingenol is a natural compound derived from the sap of the Euphorbia peplus plant, known for its medicinal properties, particularly in dermatology. The most studied derivative, this compound mebutate, has gained attention as a topical treatment for actinic keratosis, a precancerous skin condition. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile.
Activation of Protein Kinase C (PKC)
This compound mebutate acts primarily through the activation of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell growth and apoptosis. The activation of PKC leads to:
- Induction of Cell Death : this compound induces both necrosis and apoptosis in tumor cells. Studies have shown that it disrupts plasma membrane integrity, resulting in calcium influx and subsequent mitochondrial dysfunction .
- Immune Response Activation : this compound enhances the immune response by promoting the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which attract neutrophils to the treatment site .
Cytotoxic Effects
This compound has demonstrated significant cytotoxic effects on various tumor-derived cell lines. In vitro studies indicate that this compound mebutate can effectively inhibit the growth of squamous cell carcinoma (SCC) and melanoma cells . The compound's ability to induce pronounced cell death and immune responses has led to its classification as a first-in-class drug for treating skin cancers.
Treatment of Actinic Keratosis
Clinical trials have established the efficacy of this compound mebutate in treating actinic keratosis. A summary of key clinical trial findings is presented below:
Study | Treatment | Complete Clearance (%) | Partial Clearance (%) |
---|---|---|---|
Study 1 | This compound 0.015% (n=135) | 37% (50/135) | 60% (81/135) |
Vehicle (n=134) | 2% (3/134) | 7% (9/134) | |
Study 2 | This compound 0.015% (n=142) | 47% (67/142) | 68% (96/142) |
Vehicle (n=136) | 5% (7/136) | 8% (11/136) |
These results illustrate that this compound mebutate significantly outperforms placebo treatments in clearing actinic keratoses .
Case Studies on Nonmelanoma Skin Cancers
A Phase I/II study reported a complete clinical response rate of 75% for intraepidermal squamous cell carcinoma after treatment with this compound mebutate. However, this rate decreased to 50% after a follow-up period of 15 months . Despite the small sample size, these findings suggest potential for this compound in treating various nonmelanoma skin cancers.
Safety Profile
While this compound mebutate is effective, safety concerns have emerged. A preliminary safety study indicated an increased incidence of skin tumors among patients treated with this compound compared to those receiving alternative treatments like imiquimod cream . This highlights the need for careful patient selection and monitoring during treatment.
Eigenschaften
IUPAC Name |
(1S,4S,5R,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-9-7-19-10(2)5-13-14(18(13,3)4)12(17(19)24)6-11(8-21)16(23)20(19,25)15(9)22/h6-7,10,12-16,21-23,25H,5,8H2,1-4H3/t10-,12+,13-,14+,15+,16-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBVPUXQAPLADL-POYOOMFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30220-46-3 | |
Record name | Ingenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030220463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-, (1aR,2S,5R,5aR,6S,8aS,9R,10aR)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INGENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC77UZI9G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.